REACTION_CXSMILES
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[CH2:1]([CH:5]1[C:14]2[C:9](=[CH:10][C:11]([N+:15]([O-])=O)=[CH:12][CH:13]=2)[C:7](=[O:8])[O:6]1)[CH2:2][CH2:3][CH3:4]>C(O)C.[Pd]>[NH2:15][C:11]1[CH:10]=[C:9]2[C:14]([CH:5]([CH2:1][CH2:2][CH2:3][CH3:4])[O:6][C:7]2=[O:8])=[CH:13][CH:12]=1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After the absorption of hydrogen
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Type
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FILTRATION
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Details
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the hot mixture is filtered
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Type
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CUSTOM
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Details
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to remove the catalyst
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Type
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WASH
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Details
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The filter cake is washed with hot ethanol
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Type
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TEMPERATURE
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Details
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On cooling
|
Type
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CUSTOM
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Details
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the crystals are separated
|
Type
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CUSTOM
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Details
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additional product is obtained from the condensed filtrate
|
Type
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WASH
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Details
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washed
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Name
|
|
Type
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product
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Smiles
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NC1=CC=C2C(OC(=O)C2=C1)CCCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |